molecular formula C11H9IO B169747 3-Iodo-1-methoxynaphthalene CAS No. 148491-01-4

3-Iodo-1-methoxynaphthalene

Cat. No.: B169747
CAS No.: 148491-01-4
M. Wt: 284.09 g/mol
InChI Key: LFIDQVDTLSHMAF-UHFFFAOYSA-N
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Description

3-Iodo-1-methoxynaphthalene is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of an iodine atom and a methoxy group attached to the naphthalene ring. This compound appears as a yellowish crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methoxynaphthalene typically involves the iodination of 1-methoxynaphthalene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methoxynaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or diethyl ether.

Major Products Formed

    Substitution Products: Various substituted naphthalenes depending on the nucleophile used.

    Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura coupling.

    Oxidation Products: Naphthoquinones or other oxidized derivatives.

    Reduction Products: Reduced naphthalene derivatives with altered functional groups.

Scientific Research Applications

3-Iodo-1-methoxynaphthalene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-1-methoxynaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate specific enzymes, alter gene expression, or interfere with cellular signaling pathways. The exact molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxynaphthalene: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

    3-Bromo-1-methoxynaphthalene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.

    3-Chloro-1-methoxynaphthalene: Contains a chlorine atom, which also affects its reactivity and the types of reactions it can undergo.

Uniqueness

3-Iodo-1-methoxynaphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific types of chemical transformations that may not be possible with other halogenated derivatives. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it particularly useful in certain organic synthesis applications, such as cross-coupling reactions.

Properties

IUPAC Name

3-iodo-1-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IO/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIDQVDTLSHMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595626
Record name 3-Iodo-1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148491-01-4
Record name 3-Iodo-1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 g of 3-amino-1-methoxynaphthalene was added to 750 mL of 6 N sulfuric acid. The mixture was heated to dissolve the naphthalene and the resulting solution was cooled to 0° C. To the resulting slurry of amine hydrosulfate salt at 0° C. was added a solution of 20 g of sodium nitrite in 30 mL of water. The resulting mixture stirred at 0° C. for 1 hour and was then poured into a solution of 100 g of potassium iodide and 20 g of iodine in 400 mL water. After stirring for 1 hour at room temperature, 250 mL methylene chloride was added. The layers were separated and the aqueous portion was extracted with 3×100 mL methylene chloride. The organic portion was combined with the methylene chloride extracts and was washed with 3×75 mL saturated sodium bisulfite, dried over anhydrous magnesium sulfate, filtered, and stripped. The resulting product was pre-adsorbed onto silica and eluted with hexane. The appropriate fractions were combined, concentrated and the residual oil was further purified by HPLC to yield 15 g of 3-iodo-1-methoxynaphthalene as a yellow oil. The structure was confirmed by NMR.
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250 mL
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50 g
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750 mL
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20 g
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100 g
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20 g
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400 mL
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